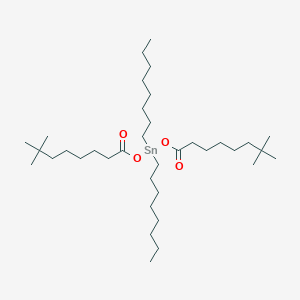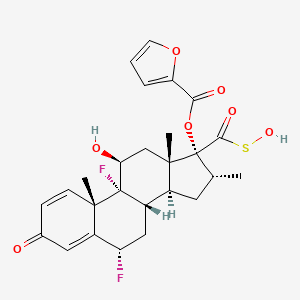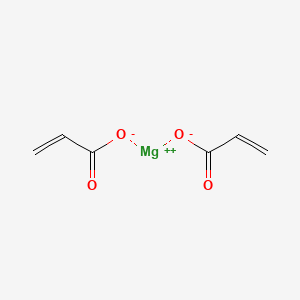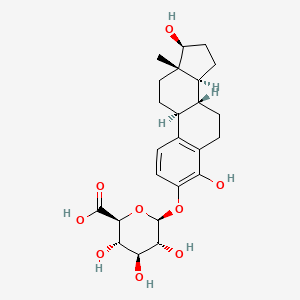
4-Hydroxyestradiol 3-O-Beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyestradiol 3-O-Beta-D-Glucuronide: is a steroid glucosiduronic acid that is derived from 4-hydroxy-17β-estradiol. It is a conjugated metabolite of estradiol, formed by the attachment of a β-D-glucuronic acid residue at position 3. This compound is part of the broader class of estrogen metabolites and plays a role in the metabolism and excretion of estrogens in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide typically involves the glucuronidation of 4-hydroxyestradiol. This process can be carried out using UDP-glucuronyltransferase enzymes, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group at position 3 of 4-hydroxyestradiol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve biotechnological approaches using microbial or mammalian cell cultures that express the necessary glucuronyltransferase enzymes. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, 4-hydroxyestradiol.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Hydroxyestradiol.
Substitution: Various substituted glucuronides.
Scientific Research Applications
Chemistry: 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide is used as a reference material in analytical chemistry for the study of estrogen metabolism and conjugation reactions .
Biology: In biological research, this compound is used to investigate the metabolic pathways of estrogens and their role in various physiological processes .
Medicine: The compound is studied for its potential role in hormone replacement therapy and its effects on estrogen-related diseases, such as breast cancer .
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting estrogen receptors and metabolic pathways .
Mechanism of Action
4-Hydroxyestradiol 3-O-Beta-D-Glucuronide exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the compound can modulate gene expression and influence various cellular processes. The glucuronidation of 4-hydroxyestradiol enhances its water solubility, facilitating its excretion from the body .
Comparison with Similar Compounds
- 2-Hydroxyestradiol
- 16α-Hydroxyestrone
- Estriol (16α-Hydroxyestradiol)
- 4-Hydroxyestrone
Comparison: 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide is unique due to its specific glucuronidation at position 3, which distinguishes it from other hydroxylated estrogen metabolites. This modification significantly impacts its solubility, metabolic stability, and excretion profile .
Properties
Molecular Formula |
C24H32O9 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-4,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O9/c1-24-9-8-11-10-4-6-15(32-23-20(29)18(27)19(28)21(33-23)22(30)31)17(26)13(10)3-2-12(11)14(24)5-7-16(24)25/h4,6,11-12,14,16,18-21,23,25-29H,2-3,5,7-9H2,1H3,(H,30,31)/t11-,12-,14+,16+,18+,19+,20-,21+,23-,24+/m1/s1 |
InChI Key |
HGCOILRQOIIUJW-ICTMVFLBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)


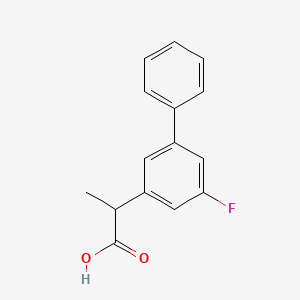
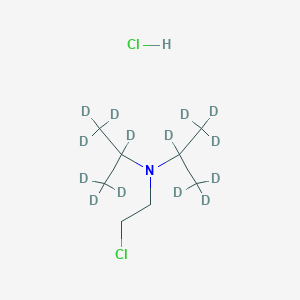
![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
